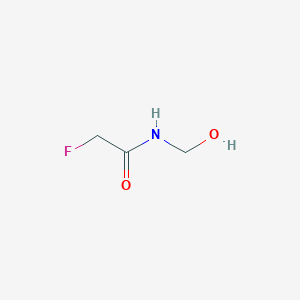
2-Fluoro-N-(hydroxymethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(hydroxymethyl)acetamide is an organic compound with the molecular formula C3H6FNO2 It is a derivative of acetamide, where a fluorine atom replaces one of the hydrogen atoms on the methyl group, and a hydroxymethyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(hydroxymethyl)acetamide typically involves the reaction of fluoroacetamide with formaldehyde under controlled conditions. The reaction can be represented as follows:
Fluoroacetamide+Formaldehyde→this compound
The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C. The pH of the reaction mixture is maintained between 7 and 8 to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but with larger quantities of reactants and more stringent control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-(hydroxymethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form 2-fluoroacetamide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-N-(carboxymethyl)acetamide
Reduction: 2-Fluoroacetamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(hydroxymethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-(hydroxymethyl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or alteration of protein function, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Fluoroacetamide
- Chloroacetamide
- Bromoacetamide
- Iodoacetamide
Comparison
Compared to its analogs, 2-Fluoro-N-(hydroxymethyl)acetamide has unique properties due to the presence of both the fluorine atom and the hydroxymethyl group. The fluorine atom increases the compound’s stability and reactivity, while the hydroxymethyl group enhances its solubility and ability to form hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
3659-54-9 |
|---|---|
Fórmula molecular |
C3H6FNO2 |
Peso molecular |
107.08 g/mol |
Nombre IUPAC |
2-fluoro-N-(hydroxymethyl)acetamide |
InChI |
InChI=1S/C3H6FNO2/c4-1-3(7)5-2-6/h6H,1-2H2,(H,5,7) |
Clave InChI |
ZZDKUYCOGNGFDS-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


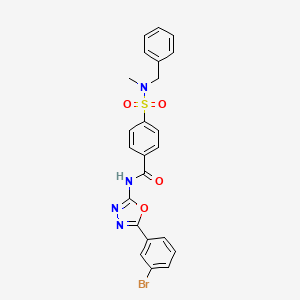
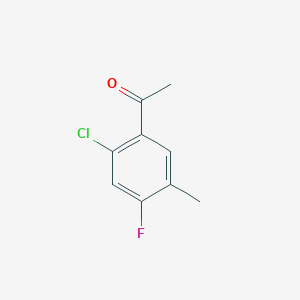
![N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14141835.png)
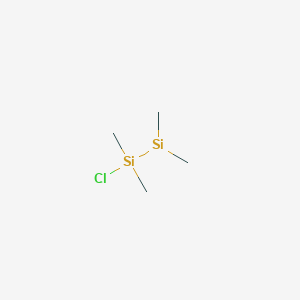
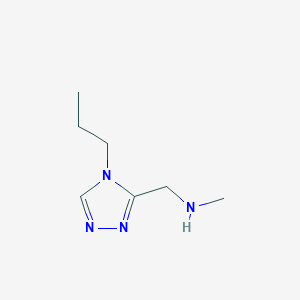
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14141860.png)
![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)
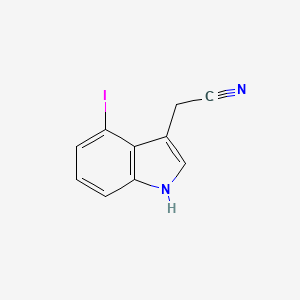
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)
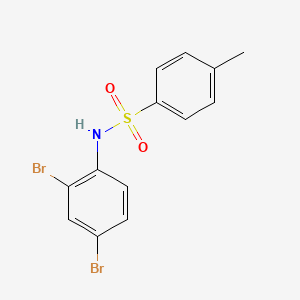
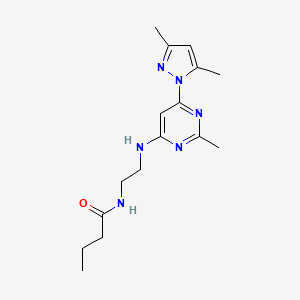
![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)
